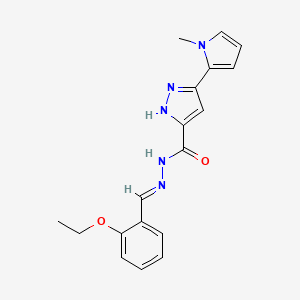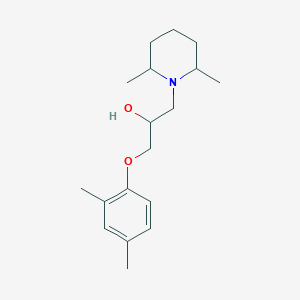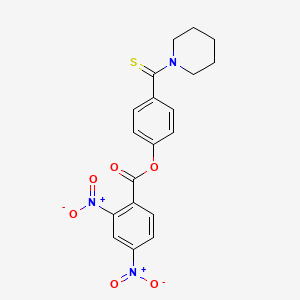
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2-メトキシフェニルアセテートは、トリアゾール環とメトキシフェニルアセテート基を含むユニークな構造を特徴とする化学化合物です。
準備方法
合成経路と反応条件
4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2-メトキシフェニルアセテートの合成は、通常、3,5-ジメチル-4H-1,2,4-トリアゾールと2-メトキシベンズアルデヒドを特定の条件下で反応させることにより行われます。 反応は、多くの場合、触媒の存在下、および制御された温度と圧力下で行われ、目的の生成物が得られるようにします .
工業生産方法
この化合物の工業生産には、自動反応器と連続フロープロセスを使用した大規模合成が含まれる場合があります。 これらの方法は、廃棄物とエネルギー消費を最小限に抑えながら、収率と純度を最適化するために設計されています .
化学反応の分析
反応の種類
4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2-メトキシフェニルアセテートは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この反応には、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去が含まれます。
還元: この反応には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の添加または酸素の除去が含まれます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、アルキル化剤(例:ヨウ化メチル)が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を得るために重要です .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により対応するケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります .
科学研究への応用
4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2-メトキシフェニルアセテートには、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性や抗真菌性などの潜在的な生物活性を研究されています。
医学: さまざまな病気に対する治療剤としての可能性を探求する研究が進行中です。
科学的研究の応用
4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2-メトキシフェニルアセテートの作用機序には、特定の分子標的および経路との相互作用が含まれます。 トリアゾール環は、酵素やタンパク質と相互作用することが知られており、その活性を阻害したり、機能を変更したりする可能性があります。 この相互作用は、抗菌活性や酵素阻害などのさまざまな生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
- 4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2-メトキシフェノール
- 4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)安息香酸
- 4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2,6-ジメトキシフェニルアセテート
独自性
4-(((3,5-ジメチル-4H-1,2,4-トリアゾール-4-イル)イミノ)メチル)-2-メトキシフェニルアセテートを他の類似の化合物と区別するものは、その特定の構造配置であり、それによりユニークな生物活性と化学反応性が付与される可能性があります。 メトキシ基とアセテート部分の存在は、その溶解性、安定性、および生物学的標的との相互作用に影響を与える可能性があります .
類似化合物との比較
Similar Compounds
- 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenol
- 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid
- 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2,6-dimethoxyphenyl acetate
Uniqueness
What sets 4-(((3,5-Dimethyl-4H-1,2,4-triazol-4-YL)imino)methyl)-2-methoxyphenyl acetate apart from similar compounds is its specific structural arrangement, which may confer unique biological activities and chemical reactivity. The presence of the methoxy group and the acetate moiety can influence its solubility, stability, and interaction with biological targets .
特性
分子式 |
C14H16N4O3 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
[4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C14H16N4O3/c1-9-16-17-10(2)18(9)15-8-12-5-6-13(21-11(3)19)14(7-12)20-4/h5-8H,1-4H3/b15-8+ |
InChIキー |
JKXZPGHHCHPMQF-OVCLIPMQSA-N |
異性体SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC(=O)C)OC)C |
正規SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC(=O)C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663644.png)
![N-{3-[(2-ethylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B11663651.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663656.png)


![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)

![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)

![3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
